
5-(Bromomethyl)-2-chlorobenzoic acid
Vue d'ensemble
Description
5-(Bromomethyl)-2-chlorobenzoic acid is an organic compound that contains a benzene ring substituted with a bromomethyl group and a chloro group . It is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances .
Synthesis Analysis
The synthesis of 5-(Bromomethyl)-2-chlorobenzoic acid can involve several methods. One approach is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)-2-chlorobenzoic acid consists of a benzene ring substituted with a bromomethyl group and a chloro group . It also contains carboxylic acid groups .Chemical Reactions Analysis
The chemical reactions involving 5-(Bromomethyl)-2-chlorobenzoic acid can be diverse. For instance, it can participate in Suzuki–Miyaura coupling reactions . In addition, it can undergo bromofunctionalization of alkenes in a flow reactor .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Bromomethyl)-2-chlorobenzoic acid can vary. For instance, its molecular weight is around 181.028 .Applications De Recherche Scientifique
- Role of 5-(Bromomethyl)-2-chlorobenzoic acid : This compound serves as a boron reagent in SM coupling reactions. It facilitates the formation of carbon-carbon bonds, allowing the synthesis of complex organic molecules .
- Sensor Applications : Researchers have explored fluorescent sensors combining boronic acid and other moieties. These sensors detect specific analytes like catechol and its amino derivatives (e.g., dopamine) in biological systems .
- Applications : Researchers use boronic acids for protein manipulation, labeling, and cell studies. They play a role in understanding cellular processes and designing targeted therapies .
- Role of 5-(Bromomethyl)-2-chlorobenzoic acid : It aids in the electrophoretic separation of glycated molecules, contributing to disease research .
- Controlled Release of Insulin : In polymer science, boronic acids are incorporated into materials for controlled insulin release .
Suzuki–Miyaura Coupling
Fluorescent Sensors
Protein Manipulation and Cell Labeling
Electrophoresis of Glycated Molecules
Analytical Methods and Polymers
Carbohydrate Chemistry and Glycobiology
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-chlorobenzoic acid in chemical reactions can be complex. In Suzuki–Miyaura coupling reactions, for example, the process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Orientations Futures
The future directions in the research and application of 5-(Bromomethyl)-2-chlorobenzoic acid are promising. For instance, it can be used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural . Furthermore, it can be used as a building block in the synthesis of various organic compounds .
Propriétés
IUPAC Name |
5-(bromomethyl)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJIITZHYWVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-chlorobenzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


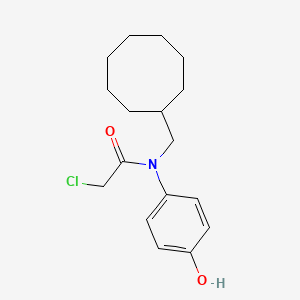
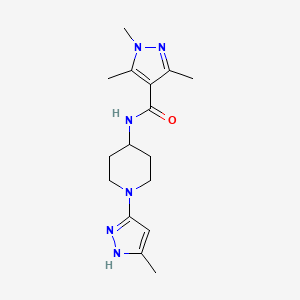
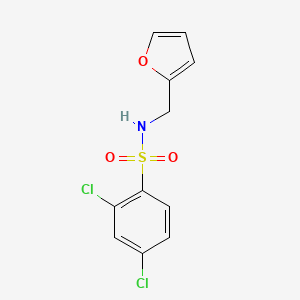
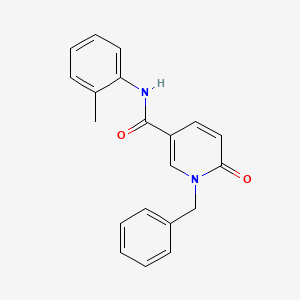

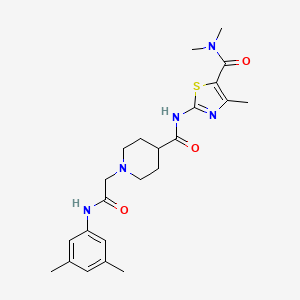
![2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane](/img/structure/B2775670.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2775672.png)
![2-Chloro-1-[2-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2775673.png)



![N-(4-chlorophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide](/img/structure/B2775678.png)